

Spectroscopic Profile of N-Cyclohexylacetamide: A Technical Guide

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Compound of Interest		
Compound Name:	N-Cyclohexylacetamide	
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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Cyclohexylacetamide**, a secondary amide with applications in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural formula of **N-Cyclohexylacetamide** is presented below:

The following tables summarize the key spectroscopic data for **N-Cyclohexylacetamide**.

¹H NMR Spectroscopy Data (Predicted)

Due to the limited availability of public experimental spectra, the following ¹H NMR data is predicted based on established chemical shift principles. The spectrum is expected to be complex due to the overlapping signals of the cyclohexyl protons.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 5.3 - 5.8	Broad Singlet	1H	N-H
~ 3.5 - 3.8	Multiplet	1H	N-CH-(CH ₂) ₂
~ 1.95	Singlet	3H	CH ₃ -C=O
~ 1.0 - 1.9	Multiplet	10H	Cyclohexyl -(CH ₂) ₅ -

¹³C NMR Spectroscopy Data

The following table presents the ¹³C NMR chemical shifts for **N-Cyclohexylacetamide**.

Chemical Shift (δ) ppm	Assignment
169.2	C=O (Amide Carbonyl)
48.3	N-CH-(CH ₂) ₂
33.2	Cyclohexyl CH2
25.6	Cyclohexyl CH2
24.8	Cyclohexyl CH2
23.3	CH ₃ -C=O

Infrared (IR) Spectroscopy Data

The IR spectrum of **N-Cyclohexylacetamide** is characterized by the presence of key functional groups.



Frequency (cm ⁻¹)	Intensity	Assignment
~ 3300	Strong, Broad	N-H Stretch
2925, 2850	Strong	C-H Stretch (Cyclohexyl)
~ 1640	Strong	C=O Stretch (Amide I)
~ 1550	Strong	N-H Bend (Amide II)

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of **N-Cyclohexylacetamide** shows a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity	Assignment
141	Moderate	[M] ⁺ (Molecular Ion)
99	Moderate	[M - C ₂ H ₂ O] ⁺
83	Strong	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)
56	High	[C ₄ H ₈] ⁺
43	Base Peak	[CH ₃ CO] ⁺ (Acetyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **N**-**Cyclohexylacetamide**.

NMR Spectroscopy

2.1.1 Sample Preparation:

- Weigh approximately 5-10 mg of **N-Cyclohexylacetamide**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in a clean, dry vial.



• Transfer the solution to a 5 mm NMR tube.

2.1.2 ¹H NMR Acquisition:

- Insert the NMR tube into the spectrometer.
- Tune and shim the probe to optimize the magnetic field homogeneity.
- Acquire a single-pulse ¹H NMR spectrum with the following typical parameters:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16
- Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
- Phase and baseline correct the spectrum.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2.1.3 ¹³C NMR Acquisition:

- Use the same sample prepared for ¹H NMR.
- Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 512-2048 (or more, depending on concentration)



• Process the FID and reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

- 2.2.1 Sample Preparation (Attenuated Total Reflectance ATR):
- Ensure the ATR crystal is clean.
- Place a small amount of solid N-Cyclohexylacetamide onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- 2.2.2 Data Acquisition:
- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum over a range of 4000-400 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

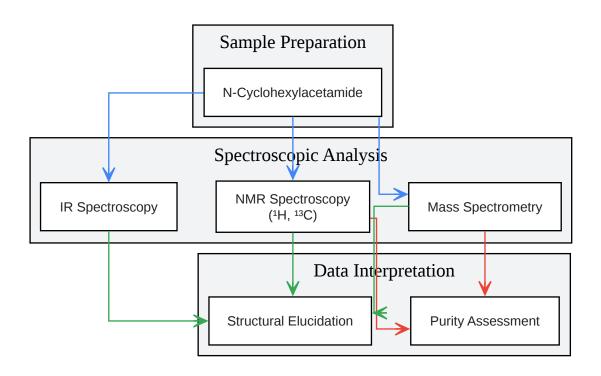
- 2.3.1 Sample Introduction (Gas Chromatography GC-MS):
- Prepare a dilute solution of N-Cyclohexylacetamide in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (e.g., $1 \mu L$) of the solution into the GC inlet.
- The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar).
- 2.3.2 Ionization and Mass Analysis (Electron Ionization EI):
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.



- The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Cyclohexylacetamide**.



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Caption: General workflow for spectroscopic analysis.

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